molecular formula C21H22N4O6 B2755185 ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879451-18-0

ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2755185
CAS No.: 879451-18-0
M. Wt: 426.429
InChI Key: IMDGOBLWBHMMCT-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate (molecular formula: C₂₁H₂₂N₄O₆, molecular weight: 426.43 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with a 2-hydroxyphenyl group, a hydrazinyl-oxoethoxy moiety, and a benzoate ester. Its structure enables diverse noncovalent interactions, including hydrogen bonding (via hydrazinyl and hydroxyl groups) and π-π stacking (via aromatic rings), which are critical for biological activity and material applications .

Properties

IUPAC Name

ethyl 4-[[3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-3-29-21(28)13-4-6-14(7-5-13)31-20-12(2)24-25-19(20)16-9-8-15(10-17(16)26)30-11-18(27)23-22/h4-10,26H,3,11,22H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDGOBLWBHMMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps. One common approach begins with the preparation of the core benzoate and pyrazole derivatives, followed by the functionalization of these cores with the appropriate side chains through condensation, esterification, and cyclization reactions. Reaction conditions generally include the use of organic solvents like dichloromethane or ethanol, catalysts such as acid or base catalysts, and specific temperature and pressure settings to optimize yields.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesizers can be employed for large-scale production. Industrial setups often prioritize sustainable practices, such as minimizing waste and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The hydroxyphenyl group in the compound can undergo oxidation to form quinone derivatives.

  • Reduction: The hydrazinyl group can be reduced to yield amine derivatives.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the benzene and pyrazole rings.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation Reagents: Potassium permanganate, chromic acid.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed from These Reactions:

  • Oxidation of the hydroxyphenyl group leads to quinone derivatives.

  • Reduction of the hydrazinyl group results in amine derivatives.

  • Substitution reactions yield a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22N4O6
  • CAS Number : 879451-18-0

Its structure features a hydrazine moiety, which is often associated with biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. For instance, research on similar hydrazone derivatives has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is hypothesized to possess similar properties due to its structural components.

Case Study: Antibacterial Properties

A comparative study evaluated several hydrazone derivatives for their antibacterial activity. The results indicated that compounds with hydrazine functionalities showed enhanced inhibition zones against gram-positive and gram-negative bacteria. The zone of inhibition was measured using the agar-well diffusion method, with significant results observed for concentrations as low as 2 µg/mL .

Antimalarial Activity

Hydrazone derivatives have also been explored for their antimalarial properties. A study highlighted that certain hydrazones effectively chelate iron and inhibit heme polymerization in malaria parasites, leading to reduced parasite growth . This mechanism suggests that this compound could be investigated further for its potential as an antimalarial agent.

Case Study: Efficacy Against Plasmodium

In vitro studies demonstrated that specific hydrazone compounds inhibited the growth of Plasmodium falciparum, particularly strains resistant to conventional treatments. These findings suggest a promising avenue for developing new antimalarial drugs based on hydrazone scaffolds .

Photostability and UV Absorption

Compounds containing similar structural motifs have been utilized in material science for their photostability and UV absorption capabilities. For example, triazine-based compounds have been shown to enhance the photostability of polymers when integrated into coatings . this compound may offer similar benefits in applications requiring UV protection.

Synthesis of Functional Materials

The synthesis of functional materials incorporating hydrazone derivatives is an emerging field. The ability to modify physical properties through chemical structure allows for the development of tailored materials for specific applications such as sensors or drug delivery systems .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
5fE. coli182
5fS. aureus152
Ethyl CompoundE. faecalisTBDTBD

Table 2: Antimalarial Activity Against Plasmodium falciparum

CompoundIC50 (µM)Resistance Strain
5f1.17Chloroquine-resistant
Ethyl CompoundTBDTBD

Mechanism of Action

The mechanism of action of this compound varies depending on its application. In medicinal research, it may exert effects by binding to specific enzymes or receptors, altering their activity. The hydrazinyl and oxoethoxy groups can form hydrogen bonds with target biomolecules, while the pyrazole and benzoate moieties enhance binding specificity and affinity. Molecular pathways influenced by the compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID (Reference) Molecular Formula Key Substituents Functional Groups Impacting Reactivity/Bioactivity
Target Compound C₂₁H₂₂N₄O₆ 5-Methylpyrazole, 2-hydroxyphenyl, hydrazinyl-oxoethoxy, benzoate ester Hydrazinyl (H-bond donor), hydroxyl (H-bond donor/acceptor)
Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]formamido}imino)methyl]benzoate C₂₀H₁₈N₄O₃ 4-Methylphenyl, hydrazone-linked pyrazole, methyl benzoate Hydrazone (polarizable π-system), methyl (steric hindrance)
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate C₂₄H₁₆Cl₂N₂O₃ Chlorobenzoyl, phenyl, chlorobenzoate Chlorine (electron-withdrawing), ester (hydrolytic stability)
Ethyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate C₁₃H₁₄N₂O₃ 3-Methyl-5-oxo-dihydropyrazole, benzoate ester Dihydropyrazole (reduced aromaticity), oxo (H-bond acceptor)

Electronic and Steric Effects

  • Hydrazinyl vs. Hydrazone Groups : The target compound’s hydrazinyl-oxoethoxy group (C=O and NH₂NH–) enhances hydrogen-bonding capacity compared to the hydrazone group in , which relies on resonance stabilization .
  • Chlorobenzoyl Substitution : The chlorinated analogue exhibits increased lipophilicity and antibacterial activity but may face toxicity concerns, unlike the target compound’s hydroxyl group, which improves aqueous solubility .

Physicochemical Properties

  • Solubility : The hydroxyl and hydrazinyl groups in the target compound enhance water solubility compared to the hydrophobic chlorobenzoyl and methylphenyl derivatives.
  • Thermal Stability : Benzoate esters (e.g., ) generally exhibit moderate thermal stability, but the hydrazinyl group may introduce sensitivity to oxidative degradation .

Biological Activity

Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_5

Key Features:

  • Contains a hydrazine moiety, which is often associated with various biological activities.
  • The presence of a pyrazole ring contributes to its potential as a pharmacologically active compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazine, such as this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Ethyl 4-hydrazinylbenzoateE. coli, Staphylococcus aureus15
This compoundE. coli, Enterococcus faecalis18

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to the hydrazine group and the pyrazole ring. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study conducted on a series of hydrazine derivatives demonstrated that certain compounds significantly reduced the viability of breast cancer cells (MCF-7), suggesting that this compound may exhibit similar effects .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The hydrazine group can interact with key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
  • Interference with DNA Synthesis : The presence of the pyrazole ring may affect DNA replication processes in rapidly dividing cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Pharmacological Studies

Pharmacological studies have indicated that this compound exhibits moderate to high bioactivity against selected pathogens and cancer cell lines. Further investigations are warranted to elucidate its full pharmacokinetic profile.

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions starting with pyrazole ring formation via cyclization of hydrazine derivatives and carbonyl compounds, followed by functional group modifications (e.g., introduction of hydrazinyl and benzoate moieties). Key steps include:

  • Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C for pyrazole ring closure .
  • Functionalization : Coupling reactions under controlled pH (6–8) and temperature (60–80°C) to attach the hydrazinyl-acetophenoxy group .
  • Characterization :
    • TLC for reaction monitoring (silica gel, ethyl acetate/hexane 3:7).
    • NMR (¹H/¹³C) to confirm substituent positions and purity (e.g., δ 2.3 ppm for methyl groups on pyrazole) .
    • Mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺ ~470–480 m/z) .

Q. How do structural features influence physicochemical properties?

The compound’s hydrazinyl group enhances solubility in polar solvents (e.g., DMSO), while the benzoate moiety increases lipophilicity (logP ~2.8 predicted). Key structural insights:

  • Hydrogen bonding : The hydroxyl and hydrazinyl groups enable intermolecular H-bonding, affecting crystallinity (melting point ~180–190°C) .
  • Steric effects : The 5-methyl pyrazole substituent restricts rotational freedom, influencing conformational stability in solution .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields across literature reports?

Discrepancies in yields (e.g., 40–70% for pyrazole cyclization) may arise from:

  • Catalyst purity : Trace impurities in POCl₃ can deactivate reactive intermediates .
  • Solvent choice : Polar aprotic solvents (DMF vs. DMSO) alter reaction kinetics; DMF accelerates cyclization but may degrade hydrazinyl groups .
  • Mitigation strategy : Use kinetic profiling (via in-situ IR) to optimize reaction time and temperature gradients .

Q. What computational models predict bioactivity against inflammatory targets?

Docking studies (AutoDock Vina) suggest the compound inhibits COX-2 (binding energy −8.2 kcal/mol) via H-bonding with Arg120 and hydrophobic interactions with Tyr355. Validation steps:

  • Molecular dynamics : Simulate ligand stability in the COX-2 active site over 100 ns .
  • SAR analysis : Compare with analogs lacking the hydrazinyl group (e.g., 20% lower inhibition in vitro) .

Q. How do spectroscopic data resolve ambiguities in structural elucidation?

Conflicting NMR assignments (e.g., aromatic proton splitting patterns) can be resolved via:

  • 2D NMR : HSQC and HMBC to correlate δ 7.2–7.8 ppm signals with adjacent carbons .
  • X-ray crystallography : Single-crystal analysis confirms dihedral angles between pyrazole and benzoate rings (e.g., 45° vs. 60° in related compounds) .

Q. What strategies optimize selectivity in pharmacological assays?

To minimize off-target effects (e.g., COX-1 inhibition):

  • Functional group masking : Protect the hydrazinyl group with Boc during assay setup .
  • Dose-response profiling : IC50 values for COX-2 (1.2 µM) vs. COX-1 (>50 µM) confirm selectivity .

Key Methodological Recommendations

  • Synthesis : Prioritize POCl₃ purity and solvent selection to minimize side reactions .
  • Characterization : Combine 2D NMR and X-ray crystallography for unambiguous structural confirmation .
  • Bioactivity : Use computational docking followed by functional assays to validate target engagement .

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